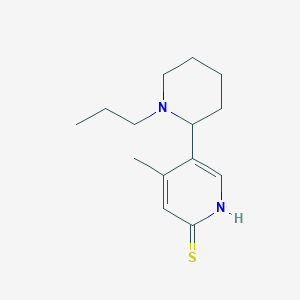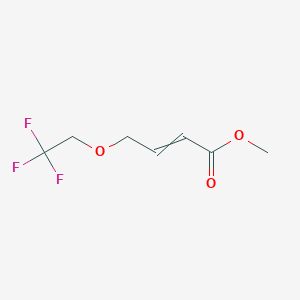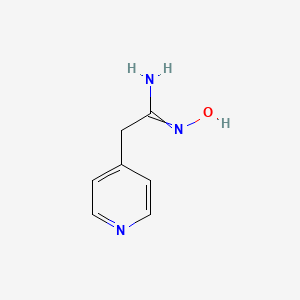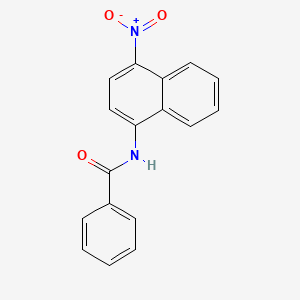
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: Contains a pyridine and pyrrolidine ring but lacks the piperidine ring.
Pyrrolidine derivatives: Share the pyrrolidine ring but differ in other structural aspects.
Piperidine derivatives: Share the piperidine ring but differ in other structural aspects.
Uniqueness
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C17H25N3O |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-[2-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-15(16-7-3-4-12-20(16)14(2)21)8-9-17(18-13)19-10-5-6-11-19/h8-9,16H,3-7,10-12H2,1-2H3 |
InChI-Schlüssel |
PSOALTCAJYYSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C3CCCCN3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)

![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)


![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)

